Pyrazinib

説明

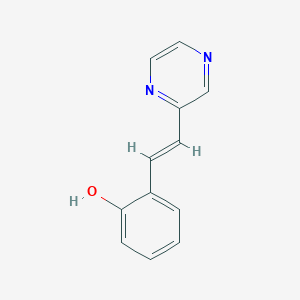

Structure

3D Structure

特性

分子式 |

C12H10N2O |

|---|---|

分子量 |

198.22 g/mol |

IUPAC名 |

2-[(E)-2-pyrazin-2-ylethenyl]phenol |

InChI |

InChI=1S/C12H10N2O/c15-12-4-2-1-3-10(12)5-6-11-9-13-7-8-14-11/h1-9,15H/b6-5+ |

InChIキー |

OBKATKKKPJKKKE-AATRIKPKSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

P3; P 3; P-3 |

製品の起源 |

United States |

Foundational & Exploratory

The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action

For Immediate Release

[City, State] – In the dynamic landscape of cancer research, pyrazine-containing compounds are gaining significant traction as a promising class of therapeutic agents. Though the term "Pyrazinib" is not officially assigned to a specific drug, it aptly represents a broad and burgeoning category of pyrazine derivatives demonstrating potent anti-cancer activity. This technical guide delves into the core mechanisms through which these compounds exert their effects on cancer cells, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

The anti-neoplastic properties of pyrazine derivatives are multifaceted, primarily revolving around the targeted inhibition of key cellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] A significant portion of these compounds function as kinase inhibitors, competitively binding to the ATP-binding pocket of various kinases, thereby disrupting downstream signaling cascades crucial for tumor progression.[3][4][5]

Key Mechanistic Pillars of Pyrazine Derivatives in Cancer Therapy

The anti-cancer effects of pyrazine-based compounds can be broadly categorized into several key mechanisms:

-

Kinase Inhibition: A primary mode of action for many pyrazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes.[4][5] These compounds have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Janus kinases (JAKs).[6][7][8][9] By blocking the activity of these enzymes, pyrazine derivatives can effectively halt tumor angiogenesis, metastasis, and cell proliferation. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[6][9] Similarly, imidazo[1,5-a]pyrazine derivatives have been identified as potential JAK-targeted anticancer candidates.[7]

-

Induction of Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Pyrazine derivatives have been observed to interfere with the cell cycle machinery, leading to arrest at specific phases. For example, certain novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to cause G2/M phase arrest in cancer cells.[6] Another study on a different pyrazolo[3,4-d]pyrimidine derivative reported cell cycle arrest at the S phase.[9] This disruption of the normal cell cycle progression prevents cancer cells from replicating.

-

Apoptosis Induction: Programmed cell death, or apoptosis, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis to ensure their survival. Pyrazine-based compounds have been shown to reactivate this process in cancer cells. The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For instance, one study found that a pyrazine derivative induced the mitochondrial apoptotic pathway by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, which ultimately leads to the activation of Caspase-3.[10]

-

Inhibition of Tubulin Polymerization: The cytoskeleton, particularly microtubules formed from tubulin polymers, plays a crucial role in cell division, motility, and intracellular transport. Some pyrazine derivatives have been found to inhibit tubulin polymerization, thereby disrupting these essential cellular functions and leading to anti-cancer effects.[6]

Quantitative Data on the Efficacy of Pyrazine Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazine derivatives against a range of human cancer cell lines, as represented by their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine | Compound 49 | A549 (Lung) | 0.13 | [11] |

| Colo-205 (Colon) | 0.19 | [11] | ||

| Compound 50 | MCF-7 (Breast) | 0.18 | [11] | |

| Compound 51 | MCF-7 (Breast) | 0.012 | [11] | |

| A549 (Lung) | 0.045 | [11] | ||

| DU-145 (Prostate) | 0.33 | [11] | ||

| 1,3,4-Oxadiazole bearing Pyrimidine-Pyrazine | Compounds 9a, 9b, 9c, 9g, 9j | PC3 & DU-145 (Prostate), A549 (Lung), MCF-7 (Breast) | 0.05 - 9.44 | [12] |

| Pyrazolo[3,4-d]pyrimidine | Compound 10k | Various | 0.03 - 1.6 | [6] |

| Compound 12b | MDA-MB-468 (Breast) | 3.343 | [9] | |

| T-47D (Breast) | 4.792 | [9] | ||

| Compounds 15 & 16 | NCI 60 Panel | 0.018 - 9.98 | [13] | |

| [1][3][6]triazolo[4,3-a] Pyrazine | Compound 17l | A549 (Lung) | 0.98 | [8] |

| MCF-7 (Breast) | 1.05 | [8] | ||

| Hela (Cervical) | 1.28 | [8] |

| Compound Class | Kinase Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 0.063 | [9] |

| [1][3][6]triazolo[4,3-a] Pyrazine | c-Met | 0.026 | [8] |

| VEGFR-2 | 2.6 | [8] | |

| Pyrazolo[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 0.034 - 0.135 | [13] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazine derivatives.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrazine derivative.

Caption: Pyrazine derivative-mediated induction of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivative (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of the compound on signaling pathways.

-

Protein Extraction: Cancer cells are treated with the pyrazine derivative for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-VEGFR-2, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the pyrazine derivative at various concentrations.

-

Incubation: The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction mixture after the kinase reaction (e.g., using the Kinase-Glo® assay).

-

-

Data Analysis: The kinase activity is measured for each compound concentration, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

The Special Case of Pyrazinamide

While the focus is on novel pyrazine derivatives, it is worth noting Pyrazinamide, an established anti-tuberculosis drug, which has also been investigated for its anti-cancer potential.[14] Its mechanism of action in Mycobacterium tuberculosis involves conversion to pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis.[15][16][17] Further research is needed to elucidate if similar mechanisms are at play in its potential anti-cancer activity.

Future Directions

The diverse mechanisms of action and promising preclinical data position pyrazine derivatives as a highly attractive scaffold for the development of novel anti-cancer therapeutics.[1][2][18] Future research will likely focus on optimizing the potency and selectivity of these compounds, exploring combination therapies, and advancing the most promising candidates into clinical trials. The continued exploration of this chemical space holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticancer Evaluation and In Silico Studies of Imidazole Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 9. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 17. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazinib Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Pyrazinib and its derivatives. The information is curated for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development, offering detailed experimental protocols, quantitative data analysis, and visualization of associated signaling pathways.

Introduction to this compound

This compound, chemically known as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol] (P3), is a small molecule pyrazine derivative that has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer treatment. Research has highlighted its multi-faceted biological activity, including radiosensitizing, anti-angiogenic, and anti-metabolic properties, making it a compound of interest for further investigation and development.[1] This guide will delve into the essential technical aspects of working with this compound and its analogs.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway: Wittig Reaction

A likely synthetic route for this compound involves the Wittig reaction between pyrazine-2-carbaldehyde and a phosphonium ylide derived from 2-hydroxybenzyl bromide.

Experimental Workflow for a Generic Wittig Reaction:

Caption: A proposed workflow for the synthesis of this compound via a Wittig reaction.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide. To a solution of 2-hydroxybenzyl bromide (1 equivalent) in anhydrous toluene, triphenylphosphine (1 equivalent) is added. The mixture is refluxed for 4 hours. Upon cooling, the resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

-

Step 2: Generation of the Ylide. The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cooled to 0°C. A strong base such as n-butyllithium (1.1 equivalents) is added dropwise, and the resulting deep red solution is stirred at room temperature for 1 hour to form the phosphonium ylide.

-

Step 3: Wittig Reaction. The reaction mixture containing the ylide is cooled to 0°C, and a solution of pyrazine-2-carbaldehyde (1 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Step 4: Workup and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound Derivatives

The structural confirmation and purity assessment of synthesized this compound derivatives are crucial. Standard analytical techniques are employed for this purpose.

Analytical Techniques

A combination of spectroscopic and chromatographic methods is used for the comprehensive characterization of this compound and its analogs.

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| 1H NMR | To determine the number and environment of protons. | Signals corresponding to the pyrazinyl, vinylic, and phenolic protons with appropriate chemical shifts and coupling constants. |

| 13C NMR | To determine the number and environment of carbon atoms. | Resonances for the carbon atoms of the pyrazine and phenol rings, as well as the vinylic carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the synthesized compound. |

| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for O-H (phenol), C=C (alkene and aromatic), and C-N (aromatic) bonds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in preclinical studies, particularly in the context of oesophageal adenocarcinoma (OAC). Its effects are multifaceted, impacting cellular metabolism, angiogenesis, and inflammatory responses.

Radiosensitizing Effects

This compound (P3) has been shown to enhance the sensitivity of oesophageal adenocarcinoma cells to radiation. In both radiation-sensitive (OE33P) and radiation-resistant (OE33R) cell lines, pretreatment with this compound significantly reduced the surviving fraction of cells following irradiation.[1] Under hypoxic conditions, this compound also significantly reduced the survival of OE33R cells after irradiation.[1]

Anti-Metabolic Activity

This compound impacts cellular metabolism by reducing both oxidative phosphorylation and glycolysis in in-vitro models of oesophageal adenocarcinoma radioresistance.[1]

Table 2: Effect of this compound on Cellular Metabolism in Oesophageal Adenocarcinoma Cells

| Metabolic Parameter | Effect of this compound (P3) | Significance (p-value) |

| Oxidative Phosphorylation | Significantly reduced | < 0.05 |

| Glycolysis | Significantly reduced | < 0.05 |

Anti-Angiogenic and Anti-Inflammatory Activity

This compound exhibits anti-angiogenic properties, as demonstrated by its ability to significantly inhibit blood vessel development in zebrafish embryos (p < 0.001).[1] Furthermore, it modulates the secretion of inflammatory and angiogenic factors in radioresistant oesophageal adenocarcinoma cells.

Table 3: Effect of this compound on Cytokine Secretion in OE33R Cells

| Cytokine | Effect of this compound (P3) | Significance (p-value) |

| Interleukin-6 (IL-6) | Significantly reduced | p = 0.0006 |

| Interleukin-8 (IL-8) | Significantly reduced | p = 0.0488 |

| Interleukin-4 (IL-4) | Significantly reduced | p = 0.0111 |

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with and modulation of key cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, its observed anti-cancer activities suggest an impact on pathways that regulate cell survival, proliferation, and metabolism, such as the PI3K/Akt and MAPK pathways.

Putative Signaling Pathway of this compound in Cancer

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-tumor effects, based on its known biological activities.

Caption: A putative signaling pathway illustrating the multi-faceted anti-cancer effects of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound derivatives for research and development purposes. Further investigation is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.

References

The Impact of Pyrazinib on Mitochondrial Dynamics and Cellular Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has emerged as a promising anti-cancer agent, particularly in the context of enhancing radiosensitivity in oesophageal adenocarcinoma (OAC).[1][2] Its mechanism of action is rooted in the disruption of fundamental cellular metabolic processes, specifically targeting mitochondrial function and glycolysis. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on mitochondrial respiration and overall cellular metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action: Dual Inhibition of Oxidative Phosphorylation and Glycolysis

This compound exerts its anti-neoplastic effects through the simultaneous inhibition of the two primary energy-producing pathways in cancer cells: oxidative phosphorylation (OXPHOS) within the mitochondria and glycolysis in the cytoplasm.[1][2] This dual inhibition is particularly effective in the context of radioresistant cancers, which often exhibit heightened metabolic plasticity. By crippling the cell's ability to generate ATP through either pathway, this compound induces a state of energetic crisis, leading to increased susceptibility to radiation therapy.[3][4]

Signaling Pathway of this compound's Metabolic Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound impacts cellular metabolism.

References

- 1. This compound (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jacintha O'Sullivan'Trinity Translational Medicine Institute - Trinity College Dublin [tcd.ie]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Radiation Resistance in Oesophageal Adenocarcinoma with this compound-Functionalised Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Metabolic Properties of Pyrazinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has emerged as a promising agent with significant anti-metabolic, anti-angiogenic, and radiosensitizing properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-metabolic effects, with a focus on its dual inhibition of oxidative phosphorylation and glycolysis in cancer cells. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes its impact on cellular metabolism and associated pathways. While the precise molecular target of this compound is yet to be fully elucidated, this guide offers a foundational resource for researchers and drug development professionals interested in its therapeutic potential.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This metabolic shift, characterized by an upregulation of glycolysis even in the presence of oxygen (the Warburg effect) and a reliance on mitochondrial oxidative phosphorylation (OXPHOS), presents a key therapeutic vulnerability. This compound is a small molecule that has demonstrated potent anti-cancer activity by targeting these core metabolic pathways.[1] This document details the anti-metabolic properties of this compound, providing a technical resource for its further investigation and development.

Mechanism of Action and Anti-Metabolic Effects

This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily centered on the disruption of cellular energy metabolism.

Dual Inhibition of Oxidative Phosphorylation and Glycolysis

Studies have consistently demonstrated that this compound significantly reduces both oxidative phosphorylation and glycolysis in cancer cells.[1] This dual inhibitory action is critical, as it targets the two primary ATP-generating pathways in cancer cells, leading to a profound energy deficit.

-

Oxidative Phosphorylation (OXPHOS): this compound has been shown to decrease the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and OXPHOS.

-

Glycolysis: The compound also reduces the extracellular acidification rate (ECAR), which is a measure of lactate production and indicative of the rate of glycolysis.

The precise molecular mechanism by which this compound inhibits these pathways is still under investigation. However, its action on mitochondria is a key area of interest.

Anti-Angiogenic and Anti-Inflammatory Effects

Beyond its direct anti-metabolic actions, this compound also exhibits anti-angiogenic and anti-inflammatory properties, which contribute to its overall anti-tumor efficacy.

-

Anti-Angiogenic Activity: this compound has been observed to inhibit blood vessel development, a crucial process for tumor growth and metastasis.[1]

-

Anti-Inflammatory Activity: The compound has been shown to significantly reduce the secretion of pro-inflammatory and pro-angiogenic cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating the anti-metabolic effects of this compound.

Table 1: Effects of this compound on Cellular Metabolism

| Parameter | Cell Line/Model | Treatment Conditions | Result | Reference |

| Oxidative Phosphorylation | Oesophageal Adenocarcinoma (OAC) cells | This compound (P3) | Significantly reduced | [1] |

| Glycolysis | Oesophageal Adenocarcinoma (OAC) cells | This compound (P3) | Significantly reduced | [1] |

| Blood Vessel Development | Zebrafish | This compound (P3) | Significantly inhibited (p < 0.001) | [1] |

Table 2: Effects of this compound on Cytokine Secretion in Radioresistant OAC Cells

| Cytokine | Treatment | Result | p-value | Reference |

| IL-6 | This compound (P3) | Significantly reduced | p = 0.0006 | [1] |

| IL-8 | This compound (P3) | Significantly reduced | p = 0.0488 | [1] |

| IL-4 | This compound (P3) | Significantly reduced | p = 0.0111 | [1] |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the anti-metabolic properties of this compound.

Cellular Metabolism Assays (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a critical tool for assessing the real-time metabolic state of cells by measuring OCR and ECAR.

-

Cell Seeding: Cancer cells are seeded in Seahorse XF microplates at an optimized density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with this compound at various concentrations and for specified durations.

-

Assay Procedure: The microplate is placed in the Seahorse XF Analyzer. Baseline OCR and ECAR are measured, followed by sequential injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration and glycolysis.

-

Data Analysis: OCR and ECAR data are normalized to cell number and analyzed to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

In Vivo Angiogenesis Assay (Zebrafish Model)

The zebrafish model provides a rapid and effective in vivo system for evaluating angiogenesis.

-

Embryo Collection and Treatment: Fertilized zebrafish embryos are collected and placed in multi-well plates. The embryos are then exposed to this compound at different concentrations in the embryo medium.

-

Vessel Staining and Imaging: At a specific time point post-fertilization (e.g., 72 hours), the intersegmental blood vessels are stained using an appropriate method (e.g., endogenous alkaline phosphatase staining or fluorescent angiography). The stained vessels are then imaged using a microscope.

-

Quantification: The number and length of intersegmental blood vessels are quantified to assess the anti-angiogenic effect of this compound.

Cytokine Profiling (Multiplex ELISA)

Multiplex ELISA assays allow for the simultaneous quantification of multiple cytokines in cell culture supernatants.

-

Sample Collection: Supernatants from cancer cell cultures treated with or without this compound are collected.

-

Assay Performance: The multiplex ELISA is performed according to the manufacturer's instructions, typically involving the incubation of the samples with antibody-coated beads, followed by detection with biotinylated detection antibodies and a streptavidin-phycoerythrin conjugate.

-

Data Acquisition and Analysis: The plate is read on a specialized instrument, and the concentrations of various cytokines are determined by comparison to a standard curve.

Visualizations

The following diagrams illustrate the known effects of this compound and a generalized workflow for its investigation.

Caption: Logical diagram of this compound's impact on cellular metabolism and tumor progression.

Caption: Generalized workflow for the preclinical investigation of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a clear mechanism of action centered on the disruption of tumor cell metabolism. Its ability to inhibit both oxidative phosphorylation and glycolysis, coupled with its anti-angiogenic and anti-inflammatory effects, makes it a compelling candidate for further development.

Future research should focus on:

-

Molecular Target Identification: Unraveling the precise molecular target(s) of this compound is a critical next step to fully understand its mechanism of action and to guide the development of more potent analogs.

-

In Vivo Efficacy: While initial in vivo data is promising, further studies in preclinical cancer models are necessary to establish its therapeutic window and efficacy, both as a monotherapy and in combination with other anti-cancer agents, particularly radiotherapy.

-

Clinical Translation: To date, there is limited publicly available information on the clinical trial status of this compound. Further investigation into its clinical development is warranted.

This technical guide provides a solid foundation for researchers and clinicians interested in the anti-metabolic properties of this compound, highlighting its potential as a novel therapeutic strategy in oncology.

References

Pyrazinib's Impact on Oxidative Phosphorylation and Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib, a small molecule pyrazine compound identified as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], has demonstrated significant anti-cancer properties, notably its ability to enhance radiosensitivity in oesophageal adenocarcinoma (OAC).[1] A core component of its mechanism of action is the modulation of cellular metabolism, specifically the inhibition of both oxidative phosphorylation (OXPHOS) and glycolysis. This technical guide provides an in-depth overview of the current understanding of this compound's effects on these two fundamental energy pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological processes.

Introduction to this compound's Metabolic Effects

This compound has emerged as a compound of interest due to its multi-faceted anti-tumor activity, which includes anti-angiogenic, anti-inflammatory, and anti-metabolic properties.[1] In the context of cellular energy metabolism, this compound has been shown to significantly reduce both oxidative phosphorylation, the primary mechanism for ATP production in the mitochondria, and glycolysis, the breakdown of glucose in the cytoplasm. This dual inhibition is particularly relevant in the tumor microenvironment, where cancer cells often exhibit metabolic plasticity, switching between OXPHOS and glycolysis to adapt to varying oxygen levels.[2] this compound's ability to inhibit both pathways suggests it can counter this metabolic adaptability, contributing to its efficacy as a radiosensitizer.[1][3]

Impact on Oxidative Phosphorylation (OXPHOS)

Oxidative phosphorylation is measured by the oxygen consumption rate (OCR). Studies have consistently shown that this compound significantly inhibits OCR in cancer cells and tumor tissues.[2][4]

Quantitative Data on OXPHOS Inhibition

The inhibitory effect of this compound on OCR has been quantified in studies using human ex-vivo oesophageal adenocarcinoma (OAC) biopsies. The data from these studies are summarized below.

| Condition | Treatment | OCR Change | p-value | Reference |

| Normoxia | 10 µM this compound | Significant Inhibition | p = 0.0139 | [2][4][5] |

| Hypoxia (0.5% O₂) | 10 µM this compound | ~41% Reduction | p = 0.0313 | [2][6] |

Experimental Protocol: Seahorse XF Cell Mito Stress Test

The following is a generalized protocol for assessing mitochondrial respiration using a Seahorse XF Analyzer, adapted for the study of this compound's effects.

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XF96 or XFe24 Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

This compound (10 µM final concentration)

-

Mitochondrial Stress Test Compounds:

-

Oligomycin (1.0-2.0 µM final concentration)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (0.5-2.0 µM final concentration, requires optimization)

-

Rotenone/Antimycin A (0.5-1.0 µM final concentration)

-

-

Cell line of interest (e.g., OAC cells)

Procedure:

-

Cell Seeding (Day 1):

-

Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

-

Include background correction wells with media but no cells.

-

Incubate overnight under standard cell culture conditions.

-

-

Sensor Cartridge Hydration (Day 1):

-

Hydrate a Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

-

Incubate overnight at 37°C in a non-CO₂ incubator.

-

-

Assay Preparation (Day 2):

-

Replace the cell culture medium with pre-warmed assay medium.

-

Incubate the cells at 37°C in a non-CO₂ incubator for at least 1 hour to allow for temperature and pH equilibration.

-

Prepare stock solutions of this compound and the mitochondrial stress test compounds in assay medium.

-

Load the injector ports of the hydrated sensor cartridge with the compounds in the following order:

-

Port A: this compound or vehicle control

-

Port B: Oligomycin

-

Port C: FCCP

-

Port D: Rotenone/Antimycin A

-

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, C, and D, with measurement cycles between each injection.

-

-

Data Analysis:

-

Normalize the data to cell number or protein concentration.

-

Calculate the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity).

-

Experimental Workflow

Impact on Glycolysis

Glycolysis is assessed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate production. This compound's effect on glycolysis is most pronounced under hypoxic conditions, a state often found in solid tumors.

Quantitative Data on Glycolysis Inhibition

The following table summarizes the quantitative data on this compound's inhibition of ECAR in OAC biopsies.

| Condition | Treatment | ECAR Change | p-value | Reference |

| Normoxia | 10 µM this compound | No Significant Change | - | [2] |

| Hypoxia (0.5% O₂) | 10 µM this compound | ~51% Reduction | p = 0.0313 | [6] |

Experimental Protocol: Seahorse XF Glycolysis Stress Test

This protocol is designed to measure key parameters of glycolytic flux in response to this compound.

Objective: To measure glycolysis, glycolytic capacity, and glycolytic reserve.

Materials:

-

Seahorse XF96 or XFe24 Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium (glucose-free) supplemented with glutamine.

-

This compound (10 µM final concentration)

-

Glycolysis Stress Test Compounds:

-

Glucose (10 mM final concentration)

-

Oligomycin (1.0-2.0 µM final concentration)

-

2-Deoxy-D-glucose (2-DG) (50-100 mM final concentration)

-

Procedure:

-

Cell Seeding and Cartridge Hydration (Day 1): Follow steps 1 and 2 as described in the Mito Stress Test protocol.

-

Assay Preparation (Day 2):

-

Replace the cell culture medium with pre-warmed glucose-free assay medium.

-

Incubate the cells at 37°C in a non-CO₂ incubator for at least 1 hour.

-

Prepare stock solutions of this compound and the glycolysis stress test compounds in the glucose-free assay medium.

-

Load the injector ports of the hydrated sensor cartridge. For a direct test of this compound's effect on glycolysis, cells can be pre-treated with this compound. The standard stress test injection sequence is:

-

Port A: Glucose

-

Port B: Oligomycin

-

Port C: 2-DG

-

-

To test the acute effect of this compound, it can be loaded into one of the ports before the standard sequence.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge.

-

Place the cell plate in the analyzer and start the assay.

-

The instrument will measure basal ECAR before sequentially injecting the compounds.

-

-

Data Analysis:

-

Normalize the data.

-

Calculate the parameters of glycolytic function (glycolysis, glycolytic capacity, glycolytic reserve).

-

Proposed Signaling Pathway

While the direct molecular target of this compound has not been definitively identified, its known effects on inflammatory cytokines and angiogenic factors provide clues to its mechanism of action on metabolism. This compound has been shown to significantly inhibit the secretion of IL-1β and is associated with changes in VEGF-A levels.[2] Both IL-1β and VEGF-A are linked to the regulation of cellular metabolism. This suggests a potential signaling cascade where this compound's primary effects on inflammatory and angiogenic pathways lead to downstream modulation of OXPHOS and glycolysis.

Conclusion

This compound exerts a significant inhibitory effect on both oxidative phosphorylation and glycolysis in oesophageal adenocarcinoma, particularly under hypoxic conditions. This dual metabolic inhibition likely contributes to its efficacy as a radiosensitizing agent. The mechanism appears to be linked to its modulation of inflammatory and angiogenic signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic effects of this compound and similar compounds. Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate its mechanism of action and to guide the development of more potent and specific metabolic inhibitors for cancer therapy.

References

- 1. VEGF Promotes Glycolysis in Pancreatic Cancer via HIF1α Up-Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRAK: a kinase associated with the interleukin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A proteomic landscape of pharmacologic perturbations for functional relevance - PMC [pmc.ncbi.nlm.nih.gov]

Zebrafish as a Preclinical Model for Evaluating the In-Vivo Effects of Pazopanib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the proto-oncogene c-Kit.[1] Its mechanism of action centers on the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[2][3] The zebrafish (Danio rerio) has emerged as a powerful in-vivo model for preclinical drug screening and toxicity assessment due to its genetic homology with humans, rapid development, optical transparency, and amenability to high-throughput screening.[4][5][6] This guide provides an in-depth overview of the methodologies and data derived from using zebrafish models to study the in-vivo effects of Pazopanib, with a focus on its anti-angiogenic and toxicological profiles.

I. Data Presentation: Quantitative Effects of Pazopanib in Zebrafish Models

The following tables summarize the key quantitative data from studies investigating the in-vivo effects of Pazopanib in zebrafish embryos and larvae.

Table 1: Developmental Toxicity of Pazopanib in Zebrafish Embryos (96-hour exposure)

| Concentration (nM) | Survival Rate (%) | Hatching Rate (%) | Average Body Length (mm) | Reference |

| 0 (Control) | 100 | 95 | 3.5 | [7] |

| 10 | 90 | 85 | 3.2 | [7] |

| 50 | 75 | 70 | 2.8 | [7] |

| 100 | 60 | 55 | 2.5 | [7] |

Table 2: Effects of Pazopanib on Thyroid Hormones in Zebrafish Embryos (96-hour exposure)

| Concentration (nM) | Triiodothyronine (T3) Level (pg/embryo) | Thyroxine (T4) Level (pg/embryo) | Thyroid-Stimulating Hormone (TSH) Level (pg/embryo) | Reference |

| 0 (Control) | 1.8 | 25 | 15 | [7][8] |

| 10 | 1.5 | 20 | 20 | [7][8] |

| 50 | 1.2 | 15 | 25 | [7][8] |

| 100 | 0.8 | 10 | 30 | [7][8] |

Table 3: Anti-Angiogenic Efficacy of VEGFR-TKIs in a Zebrafish Xenograft Model

| Compound | Concentration for Anti-Angiogenic Effect | Observed Toxicity | Reference |

| Pazopanib | Not specified | Cardiac-related toxicity | [9] |

| Axitinib | Not specified | Serious pericardial edema at low concentrations | [9] |

| Lenvatinib | Not specified | Cardiac-related toxicity | [9] |

| Apatinib | Not specified | Serious pericardial edema at low concentrations | [9] |

II. Experimental Protocols

This section details the methodologies for key experiments cited in the study of Pazopanib's effects on zebrafish.

A. Zebrafish Maintenance and Embryo Collection

-

Husbandry: Adult zebrafish are maintained in a recirculating aquaculture system under a 14:10 hour light:dark cycle at 28°C.

-

Breeding: Breeding pairs are set up in tanks with a divider, which is removed in the morning to allow for natural spawning.

-

Embryo Collection: Fertilized eggs are collected within 30 minutes of spawning, washed with system water, and staged according to standard protocols. Healthy, fertilized embryos are selected for experiments.

B. Drug Administration: Bath Immersion

-

Stock Solution Preparation: A stock solution of Pazopanib is prepared in dimethyl sulfoxide (DMSO).[1]

-

Working Solutions: Working solutions of Pazopanib (e.g., 10, 50, and 100 nM) are prepared by diluting the stock solution in fish water. A vehicle control group with the same concentration of DMSO is also prepared.[7]

-

Exposure: Zebrafish embryos at approximately 2 hours post-fertilization (hpf) are randomly distributed into petri dishes containing the different concentrations of Pazopanib or vehicle control.[7]

-

Incubation: The embryos are incubated at 28°C for the desired duration (e.g., 96 hours), with the exposure medium refreshed daily.[7]

C. Assessment of Developmental Toxicity

-

Survival and Hatching Rates: The number of surviving and hatched embryos in each group is recorded at regular intervals (e.g., every 24 hours) until 96 hpf.[7]

-

Morphological Analysis: At 96 hpf, larvae are anesthetized with tricaine methanesulfonate (MS-222) and imaged using a stereomicroscope. Body length and any morphological abnormalities, such as pericardial edema, are measured and recorded.[7]

D. Hormone Level Quantification: ELISA

-

Sample Preparation: At the end of the exposure period, a pool of zebrafish larvae from each treatment group is homogenized in a suitable buffer.

-

ELISA Assay: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentrations of T3, T4, and TSH in the larval homogenates, following the manufacturer's instructions.[7][10]

E. Gene Expression Analysis: Whole-Mount In Situ Hybridization (WISH)

-

Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes for genes of interest (e.g., tshβ, tg) are synthesized by in vitro transcription.

-

Fixation and Permeabilization: Zebrafish embryos at the desired stage are fixed in 4% paraformaldehyde (PFA) and then permeabilized with proteinase K.

-

Hybridization: The embryos are hybridized with the DIG-labeled probes overnight at an appropriate temperature.

-

Washing and Detection: Following hybridization, embryos are washed to remove unbound probes. An anti-DIG antibody conjugated to alkaline phosphatase is used for detection, followed by a colorimetric reaction with NBT/BCIP.[7][10]

-

Imaging: The staining patterns are observed and imaged using a microscope.

F. Zebrafish Xenograft Model for Efficacy Studies

-

Cell Culture and Labeling: Human cancer cells are cultured under standard conditions and labeled with a fluorescent dye (e.g., CM-Dil) prior to injection.

-

Microinjection: Labeled cancer cells are microinjected into the perivitelline space or yolk sac of 2 days post-fertilization (dpf) zebrafish embryos.[11][12]

-

Drug Treatment: Following injection, the xenografted embryos are transferred to a multi-well plate and exposed to different concentrations of Pazopanib or vehicle control via bath immersion.

-

Imaging and Analysis: Tumor growth and angiogenesis are monitored and quantified over several days using fluorescence microscopy. The extent of tumor-induced angiogenesis can be assessed in transgenic zebrafish lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).[5]

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

Pazopanib exerts its anti-angiogenic effects by inhibiting key signaling pathways initiated by VEGFR, PDGFR, and c-Kit.

Caption: Pazopanib inhibits VEGFR, PDGFR, and c-Kit, blocking downstream signaling pathways.

Pazopanib exposure in zebrafish has been shown to disrupt the Hypothalamus-Pituitary-Thyroid (HPT) axis.

Caption: Pazopanib disrupts the HPT axis, leading to reduced T3/T4 production in zebrafish.

B. Experimental Workflows

The following diagram illustrates the workflow for assessing the developmental toxicity of Pazopanib in zebrafish embryos.

Caption: Workflow for developmental toxicity assessment of Pazopanib in zebrafish embryos.

The workflow for evaluating the anti-tumor efficacy of Pazopanib using a zebrafish xenograft model is depicted below.

Caption: Workflow for assessing the anti-tumor efficacy of Pazopanib in a zebrafish xenograft model.

Conclusion

The zebrafish model provides a robust and efficient platform for the in-vivo evaluation of Pazopanib's anti-angiogenic efficacy and potential toxicity. The data and protocols presented in this guide demonstrate the utility of this model system in generating valuable preclinical data for drug development. The observed effects of Pazopanib on developmental processes and the thyroid axis in zebrafish highlight the importance of comprehensive toxicity profiling.[7] Furthermore, the zebrafish xenograft model offers a valuable tool for screening the anti-tumor activity of Pazopanib and other VEGFR-TKIs.[9] Future studies can further leverage the genetic tractability of zebrafish to elucidate the molecular mechanisms underlying both the therapeutic and adverse effects of Pazopanib.

References

- 1. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 2. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 4. Antiangiogenic cancer drug using the zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]

- 6. mdpi.com [mdpi.com]

- 7. Influence of two anti-tumor drugs, pazopanib, and axitinib, on the development and thyroid-axis of zebrafish (Danio rerio) embryos/larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of two anti-tumor drugs, pazopanib, and axitinib, on the development and thyroid-axis of zebrafish (Danio rerio) embryos/larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Narrative Review of Patient Cancer Tissue–Derived Zebrafish Xenograft Models for Evaluating Drug Sensitivity as an Avatar Model for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zebrafish Xenografts for Drug Discovery and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazinib: A Technical Overview of its Influence on Inflammatory and Angiogenic Factor Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has demonstrated significant potential in modulating key biological processes involved in cancer progression and treatment resistance. This technical guide provides an in-depth analysis of this compound's effects on the secretion of inflammatory and angiogenic factors. This document summarizes the currently available quantitative data, presents detailed experimental methodologies for the quantification of these factors, and proposes potential signaling pathways through which this compound may exert its effects. The information is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Introduction

Chronic inflammation and pathological angiogenesis are hallmark features of the tumor microenvironment, playing crucial roles in tumor growth, invasion, and metastasis. Consequently, therapeutic agents that can modulate these processes are of significant interest in oncology. This compound, a pyrazine derivative, has emerged as a compound of interest due to its observed anti-angiogenic and anti-inflammatory properties. This guide delves into the specifics of this compound's influence on the secretion of key cytokines and growth factors that drive inflammation and angiogenesis.

Quantitative Data on Factor Secretion

This compound has been shown to significantly reduce the secretion of several key pro-inflammatory and pro-angiogenic factors. The following table summarizes the quantitative data from a study on the radioresistant oesophageal adenocarcinoma cell line, OE33R.

| Factor | Treatment | % Reduction (vs. Control) | p-value | Reference |

| Interleukin-6 (IL-6) | This compound (P3) | Data not provided | p = 0.0006 | [1] |

| Interleukin-8 (IL-8) | This compound (P3) | Data not provided | p = 0.0488 | [1] |

| Interleukin-4 (IL-4) | This compound (P3) | Data not provided | p = 0.0111 | [1] |

Note: The primary literature reports the statistical significance of the reduction but does not provide the mean concentrations or percentage of reduction. The data indicates a significant inhibitory effect of this compound on the secretion of these factors.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of secreted inflammatory and angiogenic factors from cell culture supernatants using a multiplex ELISA assay. This protocol is based on standard methodologies and provides a framework for reproducing similar experiments.

Cell Culture and Treatment

-

Cell Line: Oesophageal adenocarcinoma cells (e.g., OE33R) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Supernatant Collection:

-

Following incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells and debris.

-

Transfer the cleared supernatant to a fresh tube and store at -80°C until analysis.

-

Multiplex ELISA for Cytokine Quantification

-

Assay Principle: A multiplex bead-based immunoassay (e.g., using Luminex xMAP® technology) is used to simultaneously measure the concentration of multiple cytokines in a single sample. Each bead set is coated with a capture antibody specific for a particular cytokine.

-

Reagents and Materials:

-

Multiplex cytokine assay kit (containing capture antibody-coated beads, detection antibodies, streptavidin-phycoerythrin (SAPE), and standards).

-

Assay buffer and wash buffer.

-

96-well filter-bottom microplate.

-

Vacuum manifold.

-

Multiplex plate reader (e.g., Luminex 200™ or MAGPIX®).

-

-

Assay Procedure:

-

Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.

-

Bead Incubation: Add the mixed antibody-coated bead solution to each well. Wash the beads twice with wash buffer.

-

Standard Curve Preparation: Prepare a serial dilution of the cytokine standards provided in the kit to generate a standard curve.

-

Sample Incubation: Add 50 µL of the prepared standards and cell culture supernatants to the appropriate wells. Incubate on a plate shaker at room temperature for 2 hours.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature.

-

SAPE Incubation: Wash the plate three times. Add streptavidin-phycoerythrin (SAPE) to each well and incubate for 30 minutes at room temperature.

-

Signal Acquisition: Wash the plate three times. Resuspend the beads in sheath fluid and acquire the data on a multiplex plate reader.

-

-

Data Analysis:

-

The concentration of each cytokine in the samples is determined by interpolating the median fluorescence intensity (MFI) values from the standard curve using the analysis software provided with the instrument.

-

Results are typically expressed in pg/mL.

-

Postulated Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, based on the activity of similar pyrazine-containing compounds, we can postulate its involvement in key signaling pathways that regulate inflammation and angiogenesis.

Inhibition of Angiogenesis

Pyrazine derivatives have been shown to inhibit angiogenesis, a process heavily reliant on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound may exert its anti-angiogenic effects by interfering with this pathway.

Caption: Postulated inhibition of the VEGF signaling pathway by this compound.

Attenuation of Inflammatory Response

The secretion of pro-inflammatory cytokines like IL-6 and IL-8 is often regulated by the NF-κB and STAT3 signaling pathways. It is plausible that this compound's anti-inflammatory effects are mediated through the inhibition of these pathways.

Caption: Hypothesized inhibition of NF-κB and STAT3 signaling by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of this compound on cytokine secretion.

Caption: General experimental workflow for analyzing this compound's effect on cytokine secretion.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of key inflammatory and angiogenic factor secretion in oesophageal adenocarcinoma cells. Its ability to significantly reduce the levels of IL-6, IL-8, and IL-4 highlights its potential as an anti-inflammatory and anti-angiogenic agent. The proposed mechanisms of action, involving the inhibition of the VEGF, NF-κB, and STAT3 signaling pathways, provide a solid foundation for further investigation.

Future research should focus on elucidating the precise molecular targets of this compound within these pathways. Comprehensive studies involving a broader range of inflammatory and angiogenic factors, as well as in vivo models, are warranted to fully characterize the therapeutic potential of this compound in cancer and other inflammatory diseases. The detailed experimental protocols and hypothesized signaling pathways presented in this guide offer a valuable resource for designing and executing such future studies.

References

The Structure-Activity Relationship of Pyrazinib and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, an emerging small molecule pyrazine compound, and its analogues have garnered significant attention in the field of drug discovery for their potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these compounds.

Core Structure of this compound

This compound, chemically known as (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, possesses a distinct pyrazine-phenol scaffold that is crucial for its biological activity. The pyrazine ring, a nitrogen-containing heterocycle, is a common pharmacophore in numerous bioactive molecules. The vinyl linker and the phenolic hydroxyl group are key features that can be modified to generate a diverse library of analogues with potentially enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies

The exploration of this compound analogues has revealed critical insights into the structural requirements for their biological effects. Modifications at various positions of the pyrazine and phenyl rings have led to significant variations in activity, highlighting the key determinants of their therapeutic potential.

Modifications of the Pyrazine Ring

Substitutions on the pyrazine ring have been shown to modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyrazine nitrogens, which may be critical for target binding.

Modifications of the Phenyl Ring

The phenolic hydroxyl group is a key feature for hydrogen bonding interactions with target proteins. Alterations to this group, such as conversion to an ether or ester, or its relocation on the phenyl ring, have been instrumental in understanding its role in biological activity. Furthermore, the introduction of various substituents on the phenyl ring has been explored to enhance potency and selectivity. For example, the addition of alkylamino groups at the 3 and 5 positions of pyrazinoic acid, a related scaffold, has been shown to be up to 5 to 10-fold more potent than the parent compound in antimycobacterial assays.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound analogues, providing a comparative overview of their biological activities.

Table 1: In Vitro Anticancer Activity of Pyrazine Derivatives

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| B-11 | Pyrazine derivative | SKOV3 | Not Specified | [3] |

| C-27 | Pyrazine derivative | SKOV3 | Not Specified | [3] |

| 7d | 1-Aryl-1H-pyrazole fused curcumin analogue | MDA-MB-231 | 2.43 - 7.84 | [4] |

| 7h | 1-Aryl-1H-pyrazole fused curcumin analogue | MDA-MB-231 | 2.43 - 7.84 | [4] |

| 10c | 1-Aryl-1H-pyrazole fused curcumin analogue | MDA-MB-231 | 2.43 - 7.84 | [4] |

Table 2: Antimycobacterial Activity of Pyrazinoic Acid Analogues

| Compound | Modification | M. tuberculosis H37Rv | % Inhibition | MIC (mM) | Reference |

| 16-18 | 3,5-Bromo-4-hydroxyphenyl derivatives | H37Rv | 54-72% | - | [5] |

| 37 | meta-methyl substituent on 3-phenyl POA | - | - | 0.8 | [1] |

| 35 | 3-phenyl POA | - | - | 1.5 | [1] |

Table 3: PDE10A Inhibitory Activity of Pyrazole Analogues

| Compound | Modification | IC50 (nM) | Reference |

| 10a | Methoxy group on quinoline fragment | 0.40 ± 0.02 | [6] |

| 10b | Methoxy group on quinoline fragment | 0.28 ± 0.06 | [6] |

| 11a | Methoxy group on quinoline fragment | 0.24 ± 0.05 | [6] |

| 11b | Methoxy group on quinoline fragment | 0.36 ± 0.03 | [6] |

Signaling Pathways Modulated by this compound and Analogues

This compound and its analogues have been shown to exert their biological effects through the modulation of various signaling pathways implicated in cancer and other diseases.

JAK/STAT3 Pathway

Several novel pyrazine derivatives have demonstrated the ability to suppress the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[3] This inhibition is accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and cell cycle regulators like c-Myc.[3]

PanD Degradation Pathway in Tuberculosis

The active moiety of the antitubercular drug pyrazinamide, pyrazinoic acid (POA), has been shown to induce the targeted degradation of the PanD enzyme in Mycobacterium tuberculosis.[1][2] PanD is essential for the biosynthesis of coenzyme A.[1][2] This novel mechanism of action provides a basis for designing POA analogues with improved potency and the ability to overcome drug resistance.[1][2]

Metabolic and Angiogenic Pathways in Cancer

This compound (P3) has been identified as a potent radiosensitizer in oesophageal adenocarcinoma.[7] Its mechanism involves the inhibition of both oxidative phosphorylation and glycolysis, key metabolic pathways that are often upregulated in cancer cells.[7] Furthermore, this compound significantly reduces the secretion of pro-inflammatory and pro-angiogenic factors such as IL-6, IL-8, and IL-4.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogues.

In Vitro Anticancer Activity Assays

-

Cell Lines and Culture: Cancer cell lines (e.g., SKOV3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay (MTT/XTT): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Cell viability is assessed using MTT or XTT reagents, and the IC50 value is calculated.

-

Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

-

Western Blotting: To investigate the effect on signaling pathways, cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and western blotting using specific antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2).

Antimycobacterial Activity Assays

-

Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv is grown in appropriate broth (e.g., Middlebrook 7H9) supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Microplate Alamar Blue Assay (MABA): The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to serial dilutions of the compounds in 96-well plates. After incubation, Alamar Blue is added, and a color change from blue to pink indicates bacterial growth.

-

Binding Affinity Assays: Isothermal titration calorimetry (ITC) can be used to determine the binding affinity of the analogues to their target protein (e.g., PanD).

In Vivo Radiosensitization Studies

-

Zebrafish Angiogenesis Assay: Transgenic zebrafish embryos with fluorescently labeled vasculature are exposed to the test compounds. The development of intersegmental vessels is observed and quantified using fluorescence microscopy.

-

Clonogenic Survival Assay: Cancer cells are treated with the compound and/or radiation. After treatment, cells are seeded at low density and allowed to form colonies. The surviving fraction is calculated based on the number of colonies formed.

-

Metabolic Function Assays: Real-time changes in oxidative phosphorylation (oxygen consumption rate) and glycolysis (extracellular acidification rate) can be measured using specialized instruments like the Seahorse XF Analyzer.

-

Multiplex ELISA: The concentration of multiple inflammatory and angiogenic factors in the cell culture supernatant is quantified using multiplex ELISA kits.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogues have provided a solid foundation for the rational design of novel therapeutic agents. The pyrazine scaffold offers a versatile platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of analogues, exploring a wider range of biological targets, and conducting in-depth preclinical and clinical evaluations of the most promising candidates. The elucidation of the precise molecular interactions through techniques like X-ray crystallography will be invaluable in guiding future drug design efforts. The continued investigation of these compounds holds significant promise for the development of next-generation therapies for cancer and infectious diseases.

References

- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Pyrazinib: A Preclinical Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) profile of Pyrazinib, a novel small molecule pyrazine compound.[1] The data herein is compiled for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various preclinical models. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support further development and clinical trial design.[2][3][4]

Introduction to this compound

This compound ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol) is a small molecule under investigation for its potential therapeutic applications.[1] Early research indicates that this compound exhibits anti-angiogenic and anti-metabolic activity.[1] It has been shown to reduce oxidative phosphorylation and glycolysis, and to decrease the secretion of inflammatory and angiogenic factors such as IL-6, IL-8, and IL-4 in preclinical models.[1] Understanding the pharmacokinetic profile is a critical component in evaluating its potential as a therapeutic agent.[2][5] This guide summarizes the essential PK parameters determined in standard preclinical species.

Preclinical Pharmacokinetic Data

The pharmacokinetic properties of this compound were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. These studies are essential for understanding key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[4][6] The data provides a basis for predicting human pharmacokinetics and establishing a safe starting dose for clinical studies.[2][3]

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | T₁/₂ (h) |

| Mouse | 2 | 1,550 | 2,850 | 11.7 | 1.8 | 2.1 |

| Rat | 2 | 1,820 | 3,960 | 8.4 | 1.2 | 2.4 |

| Dog | 1 | 980 | 2,450 | 6.8 | 1.5 | 3.6 |

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; T₁/₂: Half-life.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | T₁/₂ (h) | F (%) |

| Mouse | 10 | 890 | 0.5 | 3,500 | 2.3 | 24.6 |

| Rat | 10 | 1,150 | 1.0 | 6,210 | 2.8 | 31.4 |

| Dog | 5 | 640 | 2.0 | 4,120 | 4.1 | 33.6 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Experimental Protocols & Methodologies

The following protocols are representative of the methodologies used to generate the pharmacokinetic data for this compound.

-

Animal Models: Studies were conducted using male Sprague-Dawley rats (230–250 g), male CD-1 mice (25-30 g), and male Beagle dogs (8-10 kg).[7][8] Animals were acclimated for at least one week prior to the study under controlled temperature, humidity, and light cycles.[7]

-

Dosing:

-

Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a single bolus injection via the tail vein (rodents) or cephalic vein (dogs).

-

Oral (PO): For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose in water and delivered via oral gavage.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.25 mL for rodents, 1 mL for dogs) were collected from the tail vein (rats), retro-orbital sinus (mice), or jugular vein (dogs) into lithium-heparinized tubes at specified time points.[7] Typical time points included pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7][9]

-

Plasma was separated by centrifugation (e.g., 10,000× g for 3 minutes at 4°C) and stored at -80°C until analysis.[7]

-

The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][11]

-

Sample Preparation: Plasma samples underwent protein precipitation. An aliquot of plasma was mixed with three volumes of acetonitrile containing an internal standard (e.g., a structurally similar but isotopically labeled compound) to precipitate proteins. After vortexing and centrifugation, the supernatant was collected for analysis.

-

Chromatography: Separation was achieved on a reverse-phase C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10] Detection was carried out using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Data Analysis: Plasma concentrations were determined from a standard curve. Pharmacokinetic parameters were then calculated using non-compartmental analysis (NCA) with specialized software.[7][9]

Visualizing Key Processes and Pathways

Research suggests this compound's anti-metabolic effects may involve the modulation of key cellular signaling pathways that regulate metabolism and angiogenesis. The diagram below illustrates a hypothetical mechanism where this compound inhibits a critical kinase (e.g., "Metabolic Kinase X") upstream of transcription factors controlling metabolic gene expression.

The following diagram outlines the logical flow of a typical preclinical pharmacokinetic study, from initial planning to final data analysis.[4]

Conclusion

The preclinical pharmacokinetic data for this compound demonstrates moderate oral bioavailability and a half-life that supports further investigation. The compound is readily quantifiable in plasma using standard LC-MS/MS techniques. The established protocols and the summarized PK parameters provide a solid foundation for designing toxicokinetic studies and for allometric scaling to predict the human pharmacokinetic profile, which are essential next steps in the clinical development of this compound.[2][12]

References

- 1. This compound (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a small molecule pyrazine compound enhances radiosensitivity in oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allucent.com [allucent.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]

- 8. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]

- 9. admescope.com [admescope.com]

- 10. bioxpedia.com [bioxpedia.com]

- 11. selectscience.net [selectscience.net]

- 12. researchgate.net [researchgate.net]

Pyrazinib: A Novel Therapeutic Agent for Esophageal Adenocarcinoma

A Technical Guide for Researchers and Drug Development Professionals